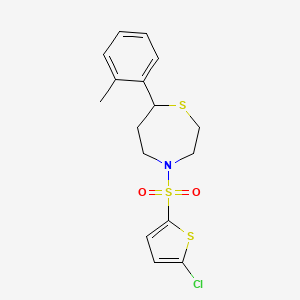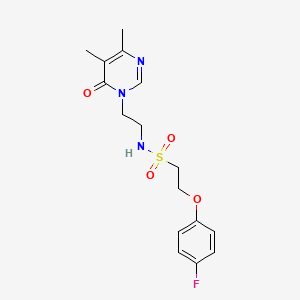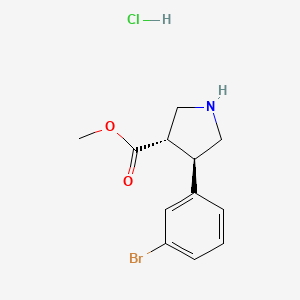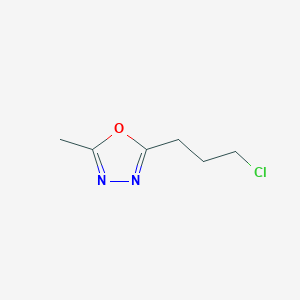![molecular formula C19H27ClN4O3S2 B2876244 4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1330397-98-2](/img/structure/B2876244.png)
4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H27ClN4O3S2 and its molecular weight is 459.02. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Applications
Thiazolo[5,4-c]pyridine derivatives have been identified to exhibit high antioxidant activities . The presence of the thiazole and pyridine rings in the compound structure can contribute to its ability to act as an electron donor, which is a key characteristic of antioxidants. This property is crucial in the pharmaceutical industry for developing drugs that can protect cells from oxidative stress.
Antimicrobial Activity
Compounds with the thiazolo[5,4-c]pyridine scaffold have shown promising antimicrobial properties . This could be due to the ability of the thiazole ring to interact with bacterial enzymes and inhibit their function. The compound could be explored for its efficacy against a range of pathogenic bacteria and fungi.
Herbicidal Properties
The herbicidal potential of thiazolo[5,4-c]pyridine derivatives has been documented . They can be used to develop new herbicides that target specific pathways in weed species, offering a more targeted approach to weed management in agriculture.
Anti-inflammatory Uses
Due to their chemical structure, thiazolo[5,4-c]pyridine derivatives can serve as anti-inflammatory agents . They may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes involved in the inflammatory process, making them valuable in the treatment of chronic inflammatory diseases.
Antifungal Effects
These compounds have also been reported to have antifungal activities . They could be used in the development of antifungal medications that are effective against a variety of fungal pathogens, including those resistant to current treatments.
Antitumor Applications
Thiazolo[5,4-c]pyridine derivatives are known to possess antitumor properties . They may interfere with the proliferation of cancer cells or induce apoptosis, making them potential candidates for cancer therapy.
Histamine H3 Receptor Antagonism
Some thiazolo[5,4-c]pyridine derivatives have been reported as histamine H3 receptor antagonists . This application is significant in the development of drugs for neurological disorders, as histamine H3 receptors are involved in modulating neurotransmitter release in the brain.
Pharmaceutical Drug Design
The structural complexity and the presence of multiple functional groups in the compound make it a valuable scaffold for pharmaceutical drug design . It can be modified to enhance its interaction with biological targets, improving the efficacy and selectivity of new drugs.
特性
IUPAC Name |
4-(diethylsulfamoyl)-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2.ClH/c1-4-22-12-11-16-17(13-22)27-19(20-16)21-18(24)14-7-9-15(10-8-14)28(25,26)23(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3,(H,20,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPXGKIAJLTWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2876161.png)

![6-[(2-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2876163.png)

![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2876169.png)

![7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2876172.png)

![N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876175.png)
![3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2876177.png)



